Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Description
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a fluorinated piperidine derivative characterized by a 2,6-difluorobenzoyl group attached to the nitrogen of the piperidine ring and an ethyl ester moiety at the 4-position. Piperidine-based compounds are pivotal in medicinal chemistry due to their conformational flexibility, which enables interactions with diverse biological targets . The incorporation of fluorine atoms enhances metabolic stability, lipophilicity, and bioavailability, making this compound particularly relevant in drug discovery for central nervous system (CNS) disorders or antimicrobial applications .
Properties
Molecular Formula |
C15H17F2NO3 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 1-(2,6-difluorobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17F2NO3/c1-2-21-15(20)10-6-8-18(9-7-10)14(19)13-11(16)4-3-5-12(13)17/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
FGPDSQNUGQJZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most straightforward approach involves the acylation of ethyl 4-piperidinecarboxylate with 2,6-difluorobenzoyl chloride under basic or inert conditions. This method is analogous to the synthesis of related benzoyl derivatives and is supported by standard acylation protocols.
Reaction Conditions
- Reagents: Ethyl 4-piperidinecarboxylate, 2,6-difluorobenzoyl chloride
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine (to scavenge HCl)
- Temperature: 0°C to room temperature
- Time: 2–4 hours
Procedure
- Dissolve ethyl 4-piperidinecarboxylate in dry dichloromethane.
- Add triethylamine dropwise under nitrogen atmosphere at 0°C.
- Slowly add 2,6-difluorobenzoyl chloride to the mixture.
- Stir at room temperature for 2–4 hours.
- Quench with water, extract the organic layer, wash with dilute acid and brine.
- Dry over sodium sulfate and concentrate under reduced pressure.
- Purify via column chromatography.
Yield and Data
- Typical yields range from 70–85%.
- Purity confirmed by NMR and mass spectrometry.
Activation of 2,6-Difluorobenzoyl Chloride via Conversion to Acid Anhydride
Method Overview
Preparation of the acyl intermediate as an acid anhydride improves selectivity and yield, especially when direct acylation results in side reactions.
Reaction Conditions
Steps
- React 2,6-difluorobenzoic acid with thionyl chloride in dichloromethane under reflux to form the acid chloride.
- Cool the mixture and add to a solution of ethyl 4-piperidinecarboxylate.
- Stir at room temperature for 4–6 hours.
- Work-up as above.
Data
- High yields (~80%) reported.
- The process reduces side reactions and improves purity.
Amidation via Carbodiimide-Mediated Coupling
Method Overview
Using carbodiimide reagents such as EDC or DCC facilitates amidation between the carboxylic acid derivative and the piperidine nitrogen.
Procedure
- Activate 2,6-difluorobenzoic acid with EDC and NHS in DMF.
- Add ethyl 4-piperidinecarboxylate.
- Stir at ambient temperature for 12–24 hours.
- Purify by chromatography.
Data
- Yields of 65–75% are typical.
- Suitable for sensitive functional groups.
Alternative Routes: Multi-step Synthesis via Intermediate Derivatives
Method Overview
A multi-step synthesis involves initial formation of a 2,6-difluorobenzoyl derivative, followed by coupling with the piperidine ring.
Example Pathway
- Synthesize 2,6-difluorobenzoyl chloride from 2,6-difluorobenzoic acid.
- React with ethyl 4-piperidinecarboxylate under basic conditions.
- Purify and characterize the final product.
Data and Yields
- Overall yields depend on each step but generally range from 60–80%.
- Purity confirmed via NMR, IR, and mass spectrometry.
Data Summary Table
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Key Features |
|---|---|---|---|---|---|---|
| Direct acylation | 2,6-difluorobenzoyl chloride, triethylamine | Dichloromethane | 0°C to RT | 2–4 hours | 70–85 | Simple, high yield, straightforward |
| Anhydride formation | 2,6-difluorobenzoic acid, SOCl₂ | Dichloromethane | Reflux | 4–6 hours | ~80 | Higher selectivity, fewer side reactions |
| Carbodiimide coupling | 2,6-difluorobenzoic acid, EDC/NHS | DMF | RT | 12–24 hours | 65–75 | Mild conditions, suitable for sensitive groups |
| Multi-step pathway | Various | Varies | Varies | Varies | 60–80 | Flexible, allows for intermediate modifications |
Research Findings and Perspectives
- Selectivity: The use of acyl chlorides or anhydrides enhances the selectivity for the amide bond formation, minimizing over-acylation or side reactions.
- Reaction Optimization: Temperature control and choice of solvent significantly influence yields and purity.
- Structural Confirmation: NMR spectroscopy, especially $$^{19}$$F NMR, plays a crucial role in confirming the substitution pattern on the aromatic ring.
- Environmental Considerations: Use of greener solvents and milder reagents is an ongoing research focus to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Piperidine Derivatives
The following table summarizes key structural, physicochemical, and biological distinctions between Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate and related compounds:
*Estimated via computational tools (e.g., ChemDraw).
Key Structural and Functional Differences:
Fluorine Substitution: The 2,6-difluorobenzoyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate . In contrast, the 4-cyanophenyl substituent in introduces a strong electron-withdrawing group, which may stabilize the molecule against oxidative degradation but reduce solubility.
Conformational Flexibility: The tetrahydropyridine ring in and adopts a non-planar conformation, which is critical for binding to enzymes or receptors. The fully saturated piperidine ring in the target compound and offers greater rigidity, possibly favoring selective interactions .
Biological Activity :
- Compounds with multiple aromatic substituents (e.g., ) exhibit broader bioactivity due to π-π stacking interactions. However, the target compound’s simpler structure may reduce off-target effects.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows acylation and esterification steps similar to , but the introduction of fluorine requires specialized reagents (e.g., Selectfluor®), increasing complexity .
- Toxicity Considerations: Fluorinated piperidines generally exhibit lower acute toxicity compared to cyanophenyl derivatives (e.g., ), which may release toxic cyanide metabolites under physiological conditions.
- Drug-Likeness : The target compound’s molecular weight (<300) and logP (~3.2) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .
Biological Activity
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a compound of interest due to its potential biological activities, particularly in relation to kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and features a piperidine ring substituted with a difluorobenzoyl group. The presence of fluorine atoms enhances lipophilicity and biological activity.
The compound is primarily noted for its role as a kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular functions including cell growth, proliferation, and survival. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs): this compound has shown efficacy in inhibiting CDKs, which are crucial for cell cycle regulation.
- Targeting Multiple Kinase Pathways: The compound may affect various signaling pathways involved in tumorigenesis and inflammation.
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available research findings:
Case Study 1: Cancer Treatment
In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was attributed to the compound's ability to induce apoptosis through the inhibition of CDK activity. This suggests potential therapeutic applications in oncology.
Case Study 2: Neurodegenerative Disorders
Research indicated that the compound could protect neurons from oxidative stress-induced apoptosis. This neuroprotective effect was linked to its ability to modulate kinase pathways involved in neuronal survival. Such findings highlight its potential for treating neurodegenerative diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves acylation of a piperidine precursor with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Critical steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Yield Optimization : Controlling stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) and avoiding moisture to prevent hydrolysis .
- Safety : Use flame-dried glassware and inert atmosphere (N₂) to mitigate side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 600 MHz) to verify the presence of the 2,6-difluorobenzoyl group (δ ~7.3–7.5 ppm for aromatic protons) and piperidine carbons (δ ~40–60 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~310.12 g/mol) .
- Elemental Analysis : Combustion analysis for C, H, N, and F to validate stoichiometry (e.g., C: ~60%, F: ~12%) .
Q. What are the primary biological targets or assays relevant to this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to screen for activity against kinases (e.g., MAPK, PI3K) due to structural similarity to quinoline-based inhibitors .
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) to assess permeability in Caco-2 cell monolayers .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine ring and benzoyl substituents?
- Methodological Answer :
- Crystallization : Co-crystallize with a small-molecule binder (e.g., cyclodextrin) in ethanol/water (1:1) at 4°C to improve crystal quality .
- Data Collection : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL) to model torsional angles and fluorine positions .
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for fluorophenyl groups) .
Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 2JDO) .
- ADMET Prediction : SwissADME to estimate logP (~3.2), solubility (≤50 μM), and blood-brain barrier penetration (low) based on fluorine substituents .
Q. How can researchers address contradictory data in biological activity profiles (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and normalize data to vehicle-treated samples .
- Structural Analysis : Compare crystal structures or MD simulations to identify conformational changes affecting activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple labs to isolate variables (e.g., solvent effects, cell line differences) .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
